molecular formula C25H25NO2 B586902 [1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone CAS No. 1537889-07-8

[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

Cat. No.: B586902
CAS No.: 1537889-07-8
M. Wt: 371.5 g/mol
InChI Key: CLPJTHSXFZPIBP-UHFFFAOYSA-N
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Description

JWH 122 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is an expected phase I metabolite of JWH 122, a synthetic cannabinoid that displays high affinities for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This compound is detectable in serum and urine and is primarily used for research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 122 N-(4-hydroxypentyl) metabolite involves the hydroxylation of the N-alkyl chain of JWH 122. The reaction typically requires specific conditions to ensure the hydroxylation occurs at the desired position on the pentyl chain. Common solvents used in the synthesis include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, with reaction temperatures carefully controlled to optimize yield .

Industrial Production Methods

Industrial production of JWH 122 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The compound is typically produced as a crystalline solid and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

JWH 122 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces hydrocarbons .

Scientific Research Applications

JWH 122 N-(4-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological matrices such as urine and serum. The compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids, providing insights into their physiological effects and potential health risks .

Mechanism of Action

The mechanism of action of JWH 122 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. The compound binds to CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects. The specific molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 122 N-(4-hydroxypentyl) metabolite is unique due to its specific hydroxylation pattern on the pentyl chain, which distinguishes it from other synthetic cannabinoid metabolites. This unique structure influences its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic applications .

Properties

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPJTHSXFZPIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017716
Record name JWH-122 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-07-8
Record name 4-Hydroxy JWH-122
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-122 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY JWH-122
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUU7E3F54K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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